molecular formula C17H14ClFN2OS B2831924 1-(2-chlorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851806-93-4

1-(2-chlorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2831924
CAS No.: 851806-93-4
M. Wt: 348.82
InChI Key: WOVXVLUWMAFCBY-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a tetra-substituted imidazole derivative characterized by a 4,5-dihydroimidazole core. The molecule features a 2-chlorobenzoyl group at position 1 and a 2-fluorophenylmethylsulfanyl substituent at position 2.

Properties

IUPAC Name

(2-chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2OS/c18-14-7-3-2-6-13(14)16(22)21-10-9-20-17(21)23-11-12-5-1-4-8-15(12)19/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVXVLUWMAFCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of the dihydroimidazole ring and the introduction of the chlorophenyl and fluorophenyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemical Reactions

The compound can participate in several chemical reactions:

  • Oxidation : Can yield sulfoxides or sulfones.
  • Reduction : Can produce derivatives with altered functional groups.
  • Substitution : The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions.

Chemistry

In the realm of chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse synthetic pathways that can lead to new derivatives with potentially useful properties.

Biology

Biologically, the compound may interact with various biological macromolecules. Research into its biochemical properties could reveal its utility as a biochemical probe or in drug development. For instance, it may be investigated for its effects on specific receptor systems, similar to other imidazole derivatives that modulate GABA-A receptors .

Medicine

In medical research, this compound is being explored for its pharmacological properties. Its potential as a therapeutic agent could be significant, particularly in treating neurological disorders or as an anticancer agent. Studies have indicated that modifications of imidazole derivatives can enhance metabolic stability and reduce hepatotoxicity, making them promising candidates for drug development .

Industry

Industrially, 1-(2-chlorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole may serve as an intermediate in the synthesis of other valuable compounds or in the development of new materials. Its unique functional groups could facilitate the creation of specialized materials with desirable properties.

Case Study 1: Anticancer Properties

Research has shown that certain imidazole derivatives exhibit selective cytotoxicity towards cancer cells while sparing healthy cells. For example, compounds structurally related to this compound have been tested against various cancer cell lines, demonstrating significant antitumor activity alongside reduced toxicity towards normal cells .

Case Study 2: GABA-A Receptor Modulation

A study identified novel imidazole derivatives as positive allosteric modulators of the GABA-A receptor. These compounds showed improved metabolic stability compared to traditional benzodiazepines and displayed potential for treating neurological dysfunctions. The insights from this study suggest that this compound could be further explored within this context .

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Substituent Modifications on the Imidazole Core

  • Target Compound :

    • Position 1 : 2-Chlorobenzoyl (electron-withdrawing, aromatic).
    • Position 2 : 2-Fluorophenylmethylsulfanyl (halogenated, lipophilic).
    • Core : 4,5-Dihydroimidazole (partially saturated, reducing ring aromaticity).
  • Analog 1: 2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole (QFM) Position 1: Unsubstituted (lacks benzoyl group). Position 2: 2-Chlorobenzylthio (similar lipophilicity but lacks fluorine).
  • Analog 2 : 1-(Benzenesulfonyl)-2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

    • Position 1 : Benzenesulfonyl (stronger electron-withdrawing group than benzoyl).
    • Position 2 : 3,4-Dichlorophenylmethylsulfanyl (increased halogenation enhances lipophilicity and steric hindrance).
    • Key Difference : Sulfonyl groups may improve metabolic stability but reduce membrane permeability compared to benzoyl.
  • Analog 3 : 2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-Fluorophenyl)sulfonyl-4,5-dihydroimidazole

    • Position 1 : 4-Fluorophenylsulfonyl (electron-withdrawing, para-substitution).
    • Position 2 : 4-Fluorophenylmethylsulfanyl (symmetrical fluorination).
    • Key Difference : Para-fluorine substituents may alter dipole moments and crystal packing compared to ortho-substituted analogs.

Physicochemical and Functional Comparisons

Property Target Compound Analog 1 (QFM) Analog 2 Analog 3
Molecular Formula C₁₇H₁₃ClFN₂O₂S C₁₀H₁₁ClN₂S C₁₆H₁₃Cl₂N₂O₂S₂ C₁₆H₁₄F₂N₂O₂S₂
Substituent Effects Moderate lipophilicity, dual halogenation High lipophilicity (Cl only) High metabolic stability (sulfonyl) Symmetrical fluorination enhances polarity
Potential Applications Receptor modulation (hypothesized) Unspecified Enzyme inhibition Materials science

Substituent Position and Bioactivity

  • This contrasts with para-substituted analogs (e.g., Analog 3), which may exhibit better solubility .
  • Sulfanyl vs. Sulfonyl :
    • Sulfanyl groups (e.g., in QFM ) are less polar than sulfonyl groups (e.g., Analog 2 ), impacting solubility and bioavailability.

Research Trends and Gaps

  • Structural Insights : Crystallographic data (e.g., hydrogen bonding patterns) for the target compound are absent but could be elucidated using tools like SHELX .
  • Computational Studies : Molecular docking or QSAR models could predict interactions influenced by halogenation and substituent positioning .

Biological Activity

1-(2-Chlorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, which includes a chlorobenzoyl group, a fluorophenyl group, and a dihydroimidazole ring, suggests various applications in medicinal chemistry and pharmacology.

  • IUPAC Name : (2-chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
  • Molecular Formula : C₁₇H₁₄ClFN₂OS
  • Molecular Weight : 348.8 g/mol
  • CAS Number : 851806-93-4

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the dihydroimidazole ring and the introduction of the chlorobenzoyl and fluorophenyl groups. Common reagents include chlorinating agents and sulfur-containing compounds under controlled conditions to ensure high yields and purity.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds containing imidazole rings are known for their antimicrobial properties. The presence of both chlorobenzoyl and fluorophenyl groups may enhance this activity through increased lipophilicity and interaction with microbial membranes.
  • Anti-inflammatory Effects : Some imidazole derivatives have been shown to inhibit inflammatory pathways. This compound could potentially act on pathways involving cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary studies have demonstrated that similar imidazole derivatives exhibit cytotoxic effects against various cancer cell lines. The specific mechanism often involves apoptosis induction or cell cycle arrest.
  • Structure-Activity Relationship (SAR) : Research into related compounds has highlighted the importance of functional groups in modulating biological activity. For instance, modifications to the fluorophenyl group can significantly alter potency against specific targets.
  • Toxicological Assessments : While exploring the pharmacological profiles, it is essential to assess potential toxicities. For instance, in preclinical studies with related imidazole compounds, adverse effects such as cataract formation were noted, necessitating careful evaluation of side effects during drug development.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
CytotoxicityInduction of apoptosis in cancer cells
ToxicityPotential ocular toxicity observed

Q & A

(Basic) How can the synthesis of this compound be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including alkylation, acylation, or condensation to form the imidazole core. Key steps include:

  • Alkylation : Reacting 4,5-dihydroimidazole with 2-fluorophenylmethyl thiol under basic conditions (e.g., K₂CO₃) to introduce the sulfanyl group .
  • Acylation : Using 2-chlorobenzoyl chloride in a polar aprotic solvent (e.g., DMF) to attach the chlorobenzoyl moiety. Catalysts like DMAP can enhance reaction efficiency .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) improves purity. Monitoring reaction progress via TLC or HPLC ensures optimal yield .

(Advanced) What computational methods predict this compound’s reactivity in novel reactions?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are critical:

  • Reaction Path Analysis : Tools like GRRM or AFIR map potential energy surfaces to identify transition states and intermediates .
  • Solvent Effects : COSMO-RS models simulate solvent interactions to predict reaction feasibility in different media .
  • Machine Learning : Training models on imidazole derivatives’ reaction databases accelerates the discovery of optimal conditions (e.g., temperature, catalysts) .

(Advanced) How do structural modifications influence biological activity?

Methodological Answer:
Substituent effects can be systematically evaluated:

  • Fluorophenyl vs. Chlorobenzyl : Fluorine’s electronegativity enhances metabolic stability and bioavailability, while chlorine increases lipophilicity, affecting membrane permeability .
  • Sulfanyl Group Optimization : Replacing sulfur with sulfone (via oxidation) alters electron density, potentially enhancing binding to thiol-rich enzyme targets .
  • Imidazole Core Modifications : Introducing methyl groups at C4/C5 positions (e.g., ) increases steric hindrance, modulating selectivity in kinase inhibition assays .

(Advanced) How can contradictions in biological activity data across studies be resolved?

Methodological Answer:
Contradictions often arise from experimental variability. Mitigation strategies include:

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., cisplatin for apoptosis studies) .
  • Structural Confirmation : Verify compound identity via NMR (¹H/¹³C) and X-ray crystallography to rule out isomerization or degradation .
  • Meta-Analysis : Compare datasets using cheminformatics tools (e.g., PubChem BioActivity) to identify trends in IC₅₀ values across substituent patterns .

(Basic) What analytical techniques characterize this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR identifies protons on the imidazole ring (δ 7.1–7.3 ppm) and aromatic substituents (δ 7.4–8.1 ppm). ¹⁹F NMR confirms fluorophenyl integration .
  • X-Ray Crystallography : SHELX software refines crystal structures, revealing dihedral angles between the imidazole and benzoyl groups critical for conformational analysis .
  • Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns (e.g., Cl/Br) and validates molecular formula .

(Advanced) What role do substituents play in chemical stability under varying conditions?

Methodological Answer:

  • pH Stability : The fluorophenyl group’s electron-withdrawing nature stabilizes the compound under acidic conditions, while the sulfanyl group may oxidize to sulfoxide in basic media .
  • Thermal Degradation : TGA-DSC analyses show decomposition above 200°C, with chlorobenzoyl contributing to higher thermal stability compared to unsubstituted analogs .
  • Light Sensitivity : UV-Vis spectroscopy indicates photodegradation via C-S bond cleavage; encapsulation in cyclodextrins mitigates this .

(Advanced) How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Pharmacophore Mapping : Overlay docking poses (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the imidazole N3 atom) .
  • QSAR Models : Use partial least squares (PLS) regression to correlate substituent descriptors (e.g., logP, polar surface area) with IC₅₀ values in antimicrobial assays .
  • Fragment Replacement : Replace the 2-fluorophenyl group with bioisosteres (e.g., pyridyl) to improve solubility without compromising target affinity .

(Basic) What solvents and catalysts enhance key reactions in synthesis?

Methodological Answer:

  • Alkylation Step : DMF or THF with NaH as a base achieves >80% yield; avoid protic solvents to prevent thiol oxidation .
  • Acylation Step : Use DMAP (10 mol%) in CH₂Cl₂ to accelerate benzoyl chloride coupling .
  • Reduction of Byproducts : Add molecular sieves to absorb HCl generated during acylation, minimizing side reactions .

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